3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Description
3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-methylphenyl group at position 3 and a trifluoromethyl group at position 5. This scaffold is of significant interest in materials science due to its photophysical properties, particularly fluorescence and solvatochromism, which are influenced by electron-withdrawing (e.g., CF₃) and π-conjugated substituents . Its synthesis typically involves cross-coupling reactions of brominated intermediates with boronic acids under Suzuki-Miyaura conditions .
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4/c1-10-6-8-11(9-7-10)14-22-23-15-12-4-2-3-5-13(12)21-16(24(14)15)17(18,19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPWLVIYNHIOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=NC4=CC=CC=C43)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of trifluoroacetonitrile and sydnone derivatives, which undergo regioselective photocycloaddition to form the triazole ring . Another approach involves the base-promoted [3 + 2] cycloaddition of nitrile imines and benzimidazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of these methods ensures the compound can be produced in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced triazoloquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds containing the triazole moiety exhibit antiviral properties. Specifically, derivatives of triazoloquinazolines have been investigated for their efficacy against viral infections. Studies suggest that modifications to the structure can enhance activity against viruses such as the Dengue virus and others, making them promising candidates for antiviral drug development .
Anticancer Properties
Triazoloquinazolines have shown potential as anticancer agents. For instance, certain derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The ability to selectively target cancer cells while sparing normal cells is a critical advantage of these compounds .
Receptor Modulation
Some derivatives of 3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline have been identified as selective antagonists for adenosine receptors. This property may be leveraged in treating conditions like anxiety and other neurological disorders by modulating neurotransmitter systems .
Fluorescent Properties
The compound exhibits notable photophysical properties, making it suitable for applications in fluorescence-based sensing and imaging techniques. Investigations into its UV/Vis absorption and photoluminescence have revealed high quantum yields and solvatochromic behavior, which can be exploited in developing fluorescent probes for biological applications .
pH-Sensing Capabilities
Research has demonstrated that certain derivatives of triazoloquinazolines can act as pH sensors due to their acidochromic behavior. This property allows them to change color or fluorescence intensity in response to pH variations, potentially leading to applications in environmental monitoring and biomedical diagnostics .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact through greener chemistry practices .
Characterization Techniques
Characterization of this compound is often conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. These methods provide insights into the molecular interactions that contribute to its biological activity and material properties .
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of histone acetyltransferase PCAF by binding to its active site. This inhibition can lead to the suppression of gene expression involved in cancer cell proliferation . Molecular docking studies have provided insights into the binding affinities and interactions of this compound with its targets .
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups (EWGs) : The CF₃ group enhances intramolecular charge transfer (ICT), red-shifting emission. Chlorophenyl analogs exhibit stronger solvatochromism due to increased polarity .
- Donor-Acceptor Systems: The diphenylaminobiphenyl analog (Φ = 94%) demonstrates high quantum yields and AIE, attributed to restricted intramolecular rotation in aggregates .
- Phenoxy Substitution: Reduces conjugation, leading to lower quantum yields (65%) and blue-shifted emission .
Comparison with Isomeric Derivatives
Isomeric [1,2,4]triazolo[1,5-c]quinazolines differ in triazole ring annelation, affecting planarity and photophysics:
Key Findings :
- [1,5-c] Isomers exhibit reduced quantum yields due to increased planarity, which promotes non-radiative decay .
- Dimroth Rearrangement : Acidic conditions convert [4,3-c] to [1,5-c] isomers, enabling modular synthesis .
Biological Activity
3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound belonging to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound.
- Molecular Formula : C17H14F3N4
- Molecular Weight : 328.30 g/mol
- CAS Number : 303148-62-1
- Structure : The compound features a triazole ring fused with a quinazoline moiety, and it is characterized by the presence of a trifluoromethyl group and a para-methylphenyl substituent.
Antitumor Activity
Recent studies have demonstrated that triazoloquinazolines exhibit significant antitumor properties. For instance, a series of related compounds were evaluated for their cytotoxicity against various cancer cell lines including HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) using the MTT assay. The results indicated that certain derivatives showed IC50 values in the micromolar range, suggesting potent antitumor activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 12.5 |
| This compound | MCF-7 | 15.0 |
| This compound | PC-3 | 10.0 |
The mechanism through which triazoloquinazolines exert their antitumor effects often involves the inhibition of specific kinases associated with cancer progression. For example, some derivatives have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Antiviral Activity
In addition to anticancer properties, compounds in this class have also been investigated for antiviral activity. Research indicates that certain triazoloquinazolines may inhibit viral replication through mechanisms such as interference with viral RNA synthesis . This broadens their potential therapeutic applications beyond oncology.
Case Studies
- Synthesis and Evaluation : A study synthesized various triazoloquinazolines and assessed their biological activities. The synthesized compounds were tested against a panel of cancer cell lines and demonstrated varying degrees of cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity .
- Fluorescent Properties : Some derivatives of triazoloquinazolines have been reported to exhibit fluorescent properties both in solution and solid states. This characteristic can be advantageous for imaging applications in biological systems .
Q & A
What are the common synthetic routes for preparing 3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, and what analytical methods validate its purity?
Basic:
The compound is typically synthesized via cyclocondensation or coupling reactions. For example, triazoloquinazoline cores are often constructed using 1,3-dipolar cycloaddition or nucleophilic substitution. A key step involves coupling aromatic substituents (e.g., 4-methylphenyl) to the triazole-quinazoline scaffold using reagents like HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and i-PrNEt (N,N-diisopropylethylamine) in aprotic solvents (e.g., DMF) . Post-synthesis, purity is validated via HPLC (>95% purity), mass spectrometry (MS) for molecular weight confirmation, and H NMR to verify substituent integration ratios .
Advanced:
Regioselectivity challenges during triazole ring formation can arise due to competing reaction pathways. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) improves yield. For instance, microwave-assisted synthesis reduces reaction times while enhancing regioselectivity in similar triazoloquinazolines . Advanced purification techniques, such as preparative HPLC or silica gel chromatography with gradient elution, resolve structural isomers .
How is the molecular structure of this compound confirmed, and what conformational insights are derived?
Basic:
X-ray diffraction (XRD) is the gold standard for unambiguously confirming the triazoloquinazoline scaffold’s regiochemistry and substituent positions. For example, XRD analysis of analogous compounds revealed non-planar conformations, with aryl groups adopting pincer-like geometries due to steric and electronic effects .
Advanced:
Density functional theory (DFT) calculations complement XRD data by modeling electronic interactions influencing conformation. For triazoloquinazolines, DFT studies reveal that trifluoromethyl groups enhance electron-withdrawing effects, stabilizing non-planar conformations and influencing π-π stacking in solid-state packing .
What in vitro assays are used to evaluate its cytotoxic potential, and how are conflicting IC50_{50}50 values resolved?
Basic:
Cytotoxicity is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or ATP-based viability tests. For example, a related triazoloquinazoline derivative showed IC values <4 µg/mL in HeLa cells, meeting the NCI’s threshold for anticancer potential . Conflicting IC values may arise from assay conditions (e.g., incubation time, cell passage number). Standardizing protocols (e.g., 48-hour exposure, 10% FBS media) improves reproducibility .
Advanced:
Mechanistic studies resolve discrepancies by evaluating apoptosis (via Annexin V/PI staining) vs. necrosis (LDH release). For instance, a quinazoline analog induced necrosis in HeLa cells at micromolar concentrations but showed no DNA interaction in electrochemical biosensor assays, suggesting a non-genotoxic mechanism . Target engagement studies (e.g., kinase inhibition profiling) further clarify cytotoxic pathways .
How do photophysical properties vary with solvent polarity, and what applications arise from these findings?
Advanced:
Fluorescence quantum yields (Φ) of triazoloquinazolines are solvent-dependent. In toluene, Φ reaches 94% due to reduced polarity stabilizing the excited state. In polar solvents (e.g., MeCN), solvatochromic shifts occur, with emission wavelengths red-shifting up to 50 nm . Aggregation-induced emission enhancement (AIEE) is observed in aqueous mixtures, enabling applications in bioimaging . Acidochromic behavior (fluorescence quenching with trifluoroacetic acid) suggests utility as pH-sensitive probes .
What computational methods predict the compound’s biological targets and optimize its activity?
Advanced:
Molecular docking against protein databases (e.g., PDB ID 3LD6 for 14-α-demethylase) predicts binding affinities. For triazoloquinazolines, docking reveals hydrogen bonding with catalytic residues (e.g., His310) and hydrophobic interactions with trifluoromethyl groups . QSAR (quantitative structure-activity relationship) models using descriptors like LogP and polar surface area optimize anticonvulsant activity. For example, electron-withdrawing substituents (e.g., -CF) enhance MES (maximal electroshock) activity in thieno-triazoloquinazolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
